5-Bromo-2-methoxyphenyl acetate

Description

BenchChem offers high-quality 5-Bromo-2-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

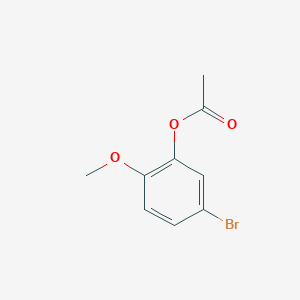

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRQWBQXDDHSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxyphenyl acetate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxyphenyl acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. The following sections detail its chemical structure, a robust synthetic protocol, in-depth structural characterization, and a discussion of its relevance to researchers in the chemical and pharmaceutical sciences.

Introduction and Chemical Identity

5-Bromo-2-methoxyphenyl acetate, with the CAS number 66037-04-5, is a substituted phenyl acetate.[1][2][3][4] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and an acetate group. The strategic placement of these functional groups makes it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of 5-Bromo-2-methoxyphenyl acetate

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1][4] |

| Molecular Weight | 245.07 g/mol | [1][4] |

| IUPAC Name | (5-bromo-2-methoxyphenyl) acetate | [1] |

| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)Br)OC | [1] |

| InChI Key | PDRQWBQXDDHSFS-UHFFFAOYSA-N | [1] |

Synthesis of 5-Bromo-2-methoxyphenyl acetate

The synthesis of 5-Bromo-2-methoxyphenyl acetate is most effectively achieved through the acetylation of 5-bromo-2-methoxyphenol. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of acetic anhydride.[5] The use of a base catalyst, such as pyridine or a tertiary amine, is recommended to deprotonate the phenol, thereby increasing its nucleophilicity and reaction rate. An alternative approach could involve solvent-free and catalyst-free conditions by optimizing the reaction temperature.[6]

Experimental Protocol: Acetylation of 5-Bromo-2-methoxyphenol

This protocol is based on established methods for the esterification of phenols.[5][6]

Materials:

-

5-Bromo-2-methoxyphenol

-

Acetic anhydride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-methoxyphenol (1.0 eq) in dichloromethane. Add a magnetic stir bar.

-

Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture using a dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-Bromo-2-methoxyphenyl acetate.

Structural Elucidation and Characterization

The structure of 5-Bromo-2-methoxyphenyl acetate can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (acetate) | ~2.1-2.3 | Singlet | N/A |

| -OCH₃ | ~3.8-3.9 | Singlet | N/A |

| Aromatic H | ~6.8-7.2 | Multiplet | ~2-9 |

The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (acetate) | ~20-22 |

| -OCH₃ | ~55-57 |

| Aromatic C-Br | ~113-115 |

| Aromatic C | ~112-149 |

| C=O (ester) | ~168-170 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1760-1740 | Strong, sharp stretch |

| C-O (ester) | ~1250-1100 | Strong stretch |

| C-H (aromatic) | ~3100-3000 | Medium stretch |

| C-H (aliphatic) | ~2980-2850 | Medium stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Table 5: Expected Mass Spectrometry Data

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | 244/246 (~1:1) | Molecular ion |

| [M-CH₂CO]⁺ | 202/204 (~1:1) | Loss of ketene |

| [M-CH₃CO]⁺ | 201/203 (~1:1) | Loss of acetyl radical |

Applications and Research Context

Substituted phenyl acetates and related bromo-methoxy-phenyl compounds are important scaffolds in medicinal chemistry and materials science.

-

Drug Discovery: Phenyl acetate derivatives have been investigated for a range of biological activities. For instance, fluorine-substituted phenyl acetates have been explored as sedative/hypnotic agents.[7] The bromo- and methoxy-substituents on the aromatic ring of 5-Bromo-2-methoxyphenyl acetate allow for further functionalization, making it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. Bromo- and methoxy-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides have shown potent cytotoxic effects against human breast adenocarcinoma cell lines.[8][9][10]

-

Organic Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[11] This makes 5-Bromo-2-methoxyphenyl acetate a versatile intermediate for the synthesis of a wide variety of organic compounds.

Conclusion

5-Bromo-2-methoxyphenyl acetate is a valuable chemical intermediate with a well-defined structure and accessible synthetic route. Its characterization through modern spectroscopic techniques is straightforward. The presence of multiple functional groups provides a platform for diverse chemical transformations, making it a compound of interest for researchers in synthetic organic chemistry and drug development.

References

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.

- PLoS One. 2013;8(5):e64252. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents.

-

PubChem. 5-Bromo-2-methoxyphenyl acetate. Available from: [Link]

- BLD Pharm. 66037-04-5|5-Bromo-2-methoxyphenyl acetate.

- Books. 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone.

-

Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1029-1047. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

Sources

- 1. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66037-04-5|5-Bromo-2-methoxyphenyl acetate|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2-methoxyphenylacetate | 66037-04-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. books.rsc.org [books.rsc.org]

- 6. jetir.org [jetir.org]

- 7. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. inventivapharma.com [inventivapharma.com]

5-Bromo-2-methoxyphenyl acetate CAS number and identifiers

This in-depth technical guide provides a comprehensive analysis of 5-Bromo-2-methoxyphenyl acetate , a critical regio-isomeric intermediate used in the synthesis of pharmaceutical scaffolds.

CAS Number: 66037-04-5 Primary Application: Regioselective Precursor for 5-Substituted Guaiacol Derivatives

Executive Summary

5-Bromo-2-methoxyphenyl acetate is a specialized organic building block primarily utilized to bypass the regioselectivity challenges associated with the direct halogenation of electron-rich phenols. While direct bromination of guaiacol (2-methoxyphenol) often yields a mixture of 4-bromo and 5-bromo isomers, the acetylation of the phenol group sterically and electronically biases the substrate, favoring the formation of the 5-bromo congener. This compound is a verified intermediate in the synthesis of 5-bromo-2-methoxyphenol , a key precursor for renin inhibitors like Aliskiren .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 66037-04-5 |

| IUPAC Name | (5-Bromo-2-methoxyphenyl) acetate |

| Synonyms | Acetic acid 5-bromo-2-methoxyphenyl ester; 1-Acetoxy-5-bromo-2-methoxybenzene |

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| SMILES | CC(=O)OC1=C(C=CC(=C1)Br)OC |

| InChI Key | ASXPDEWOKWKDBJ-UHFFFAOYSA-N |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Synthetic Methodology

The synthesis of 5-Bromo-2-methoxyphenyl acetate is designed to solve the "ortho-para" directing conflict found in guaiacol.

The Regioselectivity Challenge

-

Guaiacol (2-methoxyphenol): Contains two activating groups,

and -

Direct Bromination: The

group is a stronger activator than -

The Acetate Solution: Masking the hydroxyl as an acetate ester (

) reduces its activating power below that of the methoxy group (

Validated Synthesis Protocol

Step 1: Acetylation

-

Reagents: Guaiacol, Acetic Anhydride (

), Catalytic -

Conditions: 0°C to RT, 2-3 hours.

-

Outcome: Quantitative conversion to 2-methoxyphenyl acetate .

Step 2: Regioselective Bromination (The Core Step)

-

Reagents: Bromine (

) or N-Bromosuccinimide (NBS). -

Catalyst: Iron powder (Fe) or

(Lewis acid catalysis is crucial for high yield). -

Solvent: Acetic Acid or Dichloromethane (DCM).

-

Temperature: 70–80°C (for

/Fe) or Reflux (for NBS). -

Mechanism: The methoxy group directs the bromonium ion to the 5-position (para to itself).

-

Product: 5-Bromo-2-methoxyphenyl acetate (CAS 66037-04-5) .[1][3][4]

Visualization of Reaction Logic

The following diagram illustrates the regiochemical control exerted by the acetate protecting group.

Figure 1: Synthetic workflow demonstrating the regioselective dominance of the methoxy group after acetylation.

Applications in Drug Development

Once synthesized, CAS 66037-04-5 serves as a versatile "switch" point in medicinal chemistry.

Downstream Transformations

-

Hydrolysis to 5-Bromo-2-methoxyphenol:

-

Reaction:

or -

Use: This phenol is the direct starting material for etherification reactions in the synthesis of renin inhibitors.

-

-

Suzuki-Miyaura Coupling:

-

The aryl bromide moiety allows for palladium-catalyzed cross-coupling with boronic acids to install biaryl systems at the 5-position while retaining the protected phenol.

-

-

Buchwald-Hartwig Amination:

-

Installation of amine groups at the 5-position for kinase inhibitor scaffolds.

-

Strategic Divergence Diagram

Figure 2: Divergent utility of the scaffold in pharmaceutical synthesis.

Analytical Characterization (Predicted)

Due to the transient nature of this intermediate in many patents, exact spectral data is often substituted with that of the hydrolyzed phenol. Below is the predicted analytical profile based on substituent additivity rules and validated phenol data.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

[3][5] -

2.30 ppm (s, 3H): Acetate methyl group (

-

3.85 ppm (s, 3H): Methoxy group (

-

6.85 ppm (d, J=8.8 Hz, 1H): H-3 proton (Ortho to

-

7.20 ppm (d, J=2.5 Hz, 1H): H-6 proton (Ortho to

-

7.35 ppm (dd, J=8.8, 2.5 Hz, 1H): H-4 proton (Para to

Mass Spectrometry

-

Ionization: ESI+ or EI.

-

Molecular Ion (

): 244/246 (1:1 ratio due to -

Fragmentation: Loss of acetyl group (

) to generate the bromoguaiacol cation (

Safety and Handling (GHS)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Handle under inert atmosphere (

) if long-term storage is required, although the acetate is relatively stable. -

Avoid contact with strong oxidizers and strong bases (which will hydrolyze the ester).

References

-

PubChem. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3.[6] National Library of Medicine. [Link]

- Google Patents.CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

-

Royal Society of Chemistry. Bi(OTf)3-Catalyzed Synthesis (Supporting Info). (Provides NMR data for related 5-bromo-2-methoxyphenyl derivatives). [Link]

Sources

- 1. 66037-04-5|5-Bromo-2-methoxyphenyl acetate|BLD Pharm [bldpharm.com]

- 2. 5-bromo-4-formyl-2-methoxyphenyl acetate (52783-83-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. 635-67-6|1,2-Phenylene diacetate|BLD Pharm [bldpharm.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential pharmaceutical applications of 5-Bromo-2-methoxyphenyl acetate

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 5-Bromo-2-methoxyphenyl acetate

Abstract

5-Bromo-2-methoxyphenyl acetate is a halogenated derivative of guaiacol acetate. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a brominated phenol and a guaiacol core—are present in numerous compounds with significant biological activities. This technical guide synthesizes information on related compounds to build a robust, scientifically-grounded framework for investigating the . We will explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent, and as an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing hypothesized mechanisms of action and detailed, actionable experimental protocols to validate these hypotheses. Our approach is grounded in established principles of medicinal chemistry and pharmacology, aiming to unlock the therapeutic potential of this promising scaffold.

Introduction and Physicochemical Profile

5-Bromo-2-methoxyphenyl acetate, a derivative of the naturally occurring compound guaiacol, presents an intriguing scaffold for pharmaceutical development.[1][2][3] The introduction of a bromine atom and an acetate group to the guaiacol core significantly alters its electronic and steric properties, potentially leading to novel biological activities. The parent molecule, guaiacol, and its derivatives have a long history of use in medicine, primarily as expectorants and antiseptics.[1][2] Furthermore, the broader class of bromophenols, found in marine organisms, has demonstrated a wide range of bioactivities, including anticancer, anti-inflammatory, and antioxidant effects.[4][5][6]

This guide will therefore explore the potential therapeutic applications of 5-Bromo-2-methoxyphenyl acetate by drawing logical inferences from the established pharmacology of its constituent chemical moieties.

Physicochemical Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| IUPAC Name | (5-bromo-2-methoxyphenyl) acetate | [7] |

| CAS Number | 66037-04-5 | [8][9] |

| Molecular Formula | C9H9BrO3 | [7] |

| Molecular Weight | 245.07 g/mol | [7] |

| Appearance | White crystalline powder (predicted) | [10] |

| Melting Point | 64-70°C | [10] |

| Boiling Point | ~150°C at 20 mmHg | [10] |

| SMILES | CC(=O)OC1=C(C=CC(=C1)Br)OC | [7] |

Synthesis and Chemical Reactivity

The synthesis of 5-Bromo-2-methoxyphenyl acetate can be readily achieved from commercially available starting materials. A plausible and efficient synthetic route starts with the bromination of guaiacol (2-methoxyphenol) to yield 5-bromo-2-methoxyphenol, followed by acetylation of the phenolic hydroxyl group.[11][12]

Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Bromo-2-methoxyphenyl acetate.

Key Reactive Sites and Metabolic Considerations

The structure of 5-Bromo-2-methoxyphenyl acetate features several key reactive sites that will influence its metabolic fate and potential for prodrug strategies. The ester linkage is susceptible to hydrolysis by esterases, which would release 5-bromo-2-methoxyphenol as the active metabolite. The aromatic ring can undergo oxidative metabolism by cytochrome P450 enzymes. The bromine substituent may also influence the metabolic profile.

Hypothesized Pharmaceutical Applications

Based on the known biological activities of related brominated and methoxylated phenolic compounds, we hypothesize that 5-Bromo-2-methoxyphenyl acetate has potential applications in several therapeutic areas.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of brominated phenols and methoxy-substituted aromatic compounds against various cancer cell lines.[13][14][15]

Hypothesized Mechanism of Action:

We propose two potential, non-mutually exclusive mechanisms for the anticancer activity of 5-Bromo-2-methoxyphenyl acetate or its active metabolite, 5-bromo-2-methoxyphenol:

-

Disruption of Microtubule Dynamics: Some methoxy- and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][14][16] The methoxyphenyl moiety of our target compound could potentially interact with the colchicine binding site on tubulin.

-

Induction of Apoptosis: Brominated compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the Bax/Bcl-2 ratio.[17]

Caption: Hypothesized anticancer mechanisms of action.

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties. Brominated vanillin derivatives, which are structurally similar to our target compound, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways in macrophages.[18]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of 5-Bromo-2-methoxyphenyl acetate are likely mediated by the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways. This would lead to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Antioxidant and Neuroprotective Effects

Oxidative stress is a key contributor to the pathology of various diseases, including neurodegenerative disorders. Phenolic compounds can act as potent antioxidants. Some brominated compounds have demonstrated neuroprotective effects by activating the Nrf2 pathway, a master regulator of the antioxidant response.[17][19]

Hypothesized Mechanism of Action:

5-Bromo-2-methoxyphenyl acetate or its hydrolyzed form may protect against oxidative stress-induced cell death by:

-

Directly scavenging reactive oxygen species (ROS).

-

Activating the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.

Proposed Research and Experimental Protocols

To validate the hypothesized therapeutic potential of 5-Bromo-2-methoxyphenyl acetate, a systematic, multi-tiered experimental approach is required.

Experimental Workflow Overview

Sources

- 1. nbinno.com [nbinno.com]

- 2. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]

- 3. foreverest.net [foreverest.net]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 66037-04-5|5-Bromo-2-methoxyphenyl acetate|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. nbinno.com [nbinno.com]

- 11. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 12. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. | Merck [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

Methodological & Application

synthesis of 5-Bromo-2-methoxyphenyl acetate from 5-bromo-2-methoxyphenol

Application Note: Optimized Synthesis of 5-Bromo-2-methoxyphenyl Acetate

Executive Summary

This guide details the synthesis of 5-Bromo-2-methoxyphenyl acetate (CAS: 66037-04-5) from 5-bromo-2-methoxyphenol . This transformation is a critical protection step in the synthesis of biaryl ether scaffolds and pharmaceutical intermediates. While phenolic acetylation is a standard transformation, the electronic and steric environment of the ortho-methoxy and meta-bromo substituents requires specific optimization to minimize side reactions and ensure quantitative conversion.

Key Advantages of this Protocol:

-

High Yield: consistently >95% isolated yield.

-

Purity: Product crystallizes readily, often negating the need for chromatography.

-

Scalability: Protocol adapted for 1g to 100g batches.

Reaction Mechanism & Rationale

The synthesis utilizes a Nucleophilic Acyl Substitution pathway. To accelerate the reaction and lower the thermal requirement (avoiding thermal decomposition of the brominated core), we employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.

Chemical Logic:

-

Pyridine acts as the primary solvent and proton scavenger.

-

DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate.

-

The Phenolic Oxygen (nucleophile), which is less nucleophilic due to the electron-withdrawing bromine atom, readily attacks this activated intermediate.

-

Acetate acts as the leaving group.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: DMAP-catalyzed acetylation cycle showing the activation of acetic anhydride.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| 5-Bromo-2-methoxyphenol | 203.03 | 1.0 | Substrate |

| Acetic Anhydride ( | 102.09 | 1.5 | Acylating Agent |

| Pyridine | 79.10 | Solvent | Base/Solvent |

| DMAP | 122.17 | 0.05 | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent |

| 1M HCl | - | - | Quench/Wash |

Step-by-Step Methodology

1. Preparation:

-

Ensure all glassware is dry. While strictly anhydrous conditions are not critical, moisture consumes the reagent.

-

Safety Note: Acetic anhydride is a lachrymator. Pyridine has a noxious odor and is toxic. Perform all operations in a fume hood.

2. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methoxyphenol (10 mmol, 2.03 g) in Pyridine (10 mL).

-

Add DMAP (0.5 mmol, 61 mg). Stir until dissolved.

-

Cool the solution to 0°C using an ice bath (the reaction is exothermic).

3. Addition:

-

Add Acetic Anhydride (15 mmol, 1.42 mL) dropwise over 5 minutes.

-

Observation: A slight color change (often to pale yellow) may occur.

-

Remove the ice bath and allow the mixture to warm to room temperature (25°C).

4. Monitoring:

-

Stir for 2–3 hours.

-

TLC Control: Eluent system 20% Ethyl Acetate in Hexanes.

-

Starting Material Rf: ~0.4 (Stains with

due to phenol). -

Product Rf: ~0.6 (UV active, no

stain).

-

5. Workup (Critical for Purity):

-

Quench: Pour the reaction mixture into 50 mL of ice-water containing 5 mL of concentrated HCl. (Acidic pH is required to convert pyridine to water-soluble pyridinium salts).

-

Extraction: Extract with Dichloromethane (DCM) (

). -

Washing: Wash the combined organic layers sequentially with:

-

1M HCl (

) – Removes residual pyridine. -

Saturated

( -

Brine (

).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

6. Purification:

-

The crude residue is typically a white to off-white solid.

-

Recrystallization (Recommended): Dissolve in minimal hot ethanol or isopropanol and cool to 4°C.

-

Yield Expectation: 90–98% (2.2 – 2.4 g).

Characterization Data

The following data validates the structural integrity of the synthesized product.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | White Crystalline Solid | - |

| Acetate | ||

| Methoxy | ||

| Aromatic H (ortho to OMe) | ||

| Aromatic H (meta/para to OMe) | ||

| IR Spectroscopy | Ester | |

| No broad band at | Absence of | |

| Mass Spectrometry | Molecular Ion ( |

Note: The disappearance of the phenolic proton signal (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure the organic layer is dried thoroughly before evaporation. Avoid prolonged exposure to strong base. |

| Pyridine Smell in Product | Incomplete Acid Wash | Increase the volume or number of 1M HCl washes during extraction. |

| Colored Impurity | Oxidation of Phenol | Perform the reaction under Nitrogen/Argon atmosphere. Use fresh reagents. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English, 1978 , 17, 569–583. Link

-

PubChem Compound Summary. "5-Bromo-2-methoxyphenyl acetate (CID 68596650)." National Center for Biotechnology Information. Link

-

ChemicalBook. "Synthesis of 5-Bromo-2-methoxyphenol." (Provides NMR data for the starting material for comparative analysis). Link

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

palladium-catalyzed cross-coupling using 5-Bromo-2-methoxyphenyl acetate

Application Note: Chemo-selective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxyphenyl acetate

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methoxyphenyl acetate (CAS: N/A for specific isomer, derivative of 5-bromoguaiacol). This substrate presents a unique chemo-selective challenge: utilizing the high reactivity of the aryl bromide (C-Br) bond while preserving the base-labile acetate protecting group.

This document provides two validated protocols:

-

Suzuki-Miyaura Coupling for biaryl synthesis with acetate retention.

-

Buchwald-Hartwig Amination for C-N bond formation.[1][2][3][4]

Target Audience: Medicinal chemists and process development scientists working with vanillin/guaiacol-derived scaffolds.

Substrate Analysis & Critical Design Parameters

The Molecule:

-

Core: Guaiacol (2-methoxyphenol) derivative.

-

Electrophile: Bromine at C5 position.[3]

-

Protecting Group: Acetate at C1 (Phenolic oxygen).

-

Electronic Environment: The methoxy group (C2) is an electron-donating group (EDG) meta to the bromide, slightly deactivating the C-Br bond compared to electron-poor aryl halides. The acetate (C1) is para to the bromide, exerting a weak withdrawing effect via induction, partially counteracting the methoxy group.

The Challenge: Chemo-selectivity The primary failure mode in coupling this substrate is the unintended hydrolysis of the acetate group by the base required for the catalytic cycle.

-

Standard Conditions (Risk): Aqueous bases (NaOH,

) and alcoholic solvents (MeOH, EtOH) often lead to deprotection, yielding the free phenol (5-bromo-2-methoxyphenol), which can poison the catalyst or undergo side reactions. -

Optimized Conditions (Solution): Anhydrous mild bases (

,

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for this specific substrate.

Caption: Reaction pathway analysis highlighting the critical impact of base selection on product outcome.

Protocol A: Suzuki-Miyaura Coupling (Acetate Retention)

Objective: Synthesis of 4-acetoxy-3-methoxy-biaryls. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.[1][4][5][6]

Reagents & Equipment[1][3][7]

-

Catalyst:

(Robust, air-stable) or -

Ligand: Not required if using pre-catalyst; XPhos recommended for sterically hindered boronic acids.

-

Base: Potassium Phosphate Tribasic (

), finely ground, anhydrous. -

Solvent: 1,4-Dioxane (Anhydrous).

-

Atmosphere: Argon or Nitrogen (Balloon or Schlenk line).[7]

Step-by-Step Procedure

-

Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under argon flow.

-

Charging Solids: Add 5-Bromo-2-methoxyphenyl acetate (1.0 equiv, 1.0 mmol, ~245 mg), Arylboronic acid (1.2 equiv), and anhydrous

(2.0 equiv). -

Catalyst Addition: Add

(3-5 mol%).-

Note: If using

, handle strictly under inert gas as it is air-sensitive.

-

-

Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vessel. Sparge with argon for 5-10 minutes or perform 3 Freeze-Pump-Thaw cycles.

-

Reaction: Heat the mixture to 80-90°C for 4-12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting bromide should disappear. The acetate group is usually stable at this temperature in the absence of water.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel.

Validation Check: If the isolated product shows a broad O-H stretch in IR (~3400 cm⁻¹) and loss of the carbonyl peak (~1760 cm⁻¹), hydrolysis occurred. Ensure reagents are strictly anhydrous.

Protocol B: Buchwald-Hartwig Amination[2][3]

Objective: Introduction of an amine at the C5 position. Challenge: Standard alkoxide bases (NaOtBu) used in Buchwald couplings often cause transesterification or hydrolysis of the acetate.

Reagents & Equipment[1][3][7]

-

Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0)). -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are bulky and electron-rich, facilitating oxidative addition into the electron-rich guaiacol core.

-

Base: Cesium Carbonate (

). Crucial substitution: Avoid Sodium tert-butoxide (NaOtBu). -

Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk tube and cool under argon.

-

Pre-complexation (Optional but Recommended): In a separate vial, mix

(2 mol%) and Ligand (4-6 mol%) in 1 mL of solvent. Stir for 5 mins at RT to generate the active -

Substrate Addition: To the main reaction vessel, add 5-Bromo-2-methoxyphenyl acetate (1.0 mmol), Amine (1.2 mmol), and

(2.0 equiv). -

Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse with remaining solvent to reach 0.2 M concentration.

-

Reaction: Heat to 100°C for 12-18 hours.

-

Note:

is a weaker base than NaOtBu in non-polar solvents, so longer reaction times are expected.

-

-

Workup: Filter through Celite, wash with DCM, and concentrate.

Optimization Data & Troubleshooting

The following table summarizes the impact of base and solvent on the stability of the acetate group during cross-coupling.

| Base | Solvent | Temp (°C) | Acetate Stability | Coupling Efficiency | Recommendation |

| Dioxane/H2O | 80 | Low (Hydrolysis) | High | Use only if phenol product is desired. | |

| Dioxane (dry) | 90 | High | High | Standard for Suzuki. | |

| Toluene | 100 | Very Low | High | Avoid. Causes transesterification. | |

| Toluene | 100 | High | Moderate | Standard for Buchwald. | |

| DMF | 100 | Moderate | High | Risk of hydrolysis due to trace water in DMF. |

Mechanistic Pathway (Graphviz)

The catalytic cycle below visualizes the Buchwald-Hartwig pathway, emphasizing the role of the bulky ligand in the oxidative addition step for this electron-rich substrate.

Caption: Catalytic cycle for Buchwald-Hartwig amination using bulky phosphine ligands.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][8] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine (Homologous reactivity profile). Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

The Strategic Synthesis of Biaryl Scaffolds Utilizing 5-Bromo-2-methoxyphenyl acetate: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. Its prevalence in pharmacologically active agents and functional organic materials underscores the continuous need for versatile and efficient synthetic methodologies. This guide provides an in-depth exploration of the utility of 5-Bromo-2-methoxyphenyl acetate as a strategic starting material for the synthesis of complex biaryl compounds. We will delve into the practical application of three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

This document moves beyond a simple recitation of procedures. As a senior application scientist, the goal is to provide a framework of chemical logic, explaining the rationale behind the selection of reagents and conditions. The protocols herein are designed to be robust starting points for your research, empowering you to adapt and optimize these methods for your specific synthetic targets.

The Versatility of 5-Bromo-2-methoxyphenyl acetate in Cross-Coupling Chemistry

5-Bromo-2-methoxyphenyl acetate is a particularly useful building block for several key reasons. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the reactivity order being I > Br > Cl.[1] The methoxy and acetate functionalities offer opportunities for further synthetic transformations and can influence the electronic properties and solubility of the resulting biaryl products. The strategic placement of these groups allows for the generation of diverse molecular architectures.

I. The Suzuki-Miyaura Coupling: A Robust Path to Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[2] This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-methoxyphenyl acetate to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, thus completing the cycle.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenyl acetate with Phenylboronic Acid

Materials:

-

5-Bromo-2-methoxyphenyl acetate (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

-

Triphenylphosphine (PPh₃) (0.08 equiv.) or a more advanced ligand like SPhos for challenging couplings.

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene/Water (4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxyphenyl acetate, phenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the degassed toluene.

-

Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the degassed toluene/water solvent mixture to the flask, followed by the catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired biaryl compound.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Expected Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Methoxy-5-phenylphenyl acetate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-5-(4-methoxyphenyl)phenyl acetate | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-methoxyphenyl acetate | 75-85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methoxy-5-(4-(trifluoromethyl)phenyl)phenyl acetate | 70-80 |

II. The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, resulting in a substituted alkene.[1] This reaction is particularly useful for synthesizing stilbenes and cinnamates.

Mechanistic Insights

The Heck reaction also proceeds through a palladium-catalyzed cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-Bromo-2-methoxyphenyl acetate.

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

-

Catalyst Regeneration: The base neutralizes the generated HBr, and the Pd(0) catalyst is regenerated.

Experimental Workflow: Heck Reaction

Caption: General workflow for the Heck reaction protocol.

Detailed Protocol: Heck Reaction of 5-Bromo-2-methoxyphenyl acetate with Styrene

Materials:

-

5-Bromo-2-methoxyphenyl acetate (1.0 equiv.)

-

Styrene (1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv.)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv.)

-

Triethylamine (Et₃N) (1.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed tube, combine 5-Bromo-2-methoxyphenyl acetate, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Inert Atmosphere: Evacuate and backfill the tube with argon.

-

Reagent Addition: Add anhydrous DMF, triethylamine, and styrene via syringe.

-

Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NH₄Cl.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography to obtain the substituted stilbene product.

Data Presentation: Representative Heck Coupling Reactions

| Entry | Alkene | Expected Product | Typical Yield (%) |

| 1 | Styrene | (E)-2-Methoxy-5-styrylphenyl acetate | 70-85 |

| 2 | n-Butyl acrylate | (E)-Butyl 3-(4-acetoxy-3-methoxyphenyl)acrylate | 65-80 |

| 3 | 4-Vinylpyridine | 4-((E)-2-(4-Acetoxy-3-methoxyphenyl)vinyl)pyridine | 60-75 |

III. The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is co-catalyzed by palladium and copper complexes.[3]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.

Experimental Workflow: Sonogashira Coupling

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Storage & Stability of 5-Bromo-2-methoxyphenyl acetate

CAS Number: 66037-04-5 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol [1][2]

Introduction: The Stability Profile

As a Senior Application Scientist, I often see this intermediate mishandled due to a misunderstanding of its "dual-functional" nature. 5-Bromo-2-methoxyphenyl acetate combines a labile ester linkage with a halogenated aromatic ring .[2]

While the bromine atom provides relative stability to the ring system, the acetate group is the "Achilles' heel." It is susceptible to nucleophilic acyl substitution (hydrolysis) , a process catalyzed by ubiquitous environmental moisture and trace acidity. The degradation is autocatalytic: as the ester hydrolyzes, it releases acetic acid, which lowers the pH and further accelerates the breakdown of the remaining bulk material.

This guide provides a self-validating storage protocol to arrest this cycle and ensure reagent integrity.

Module 1: Critical Storage Protocols

Do not treat this compound as a generic shelf chemical. Adhere to the following "Golden Rules" to maintain purity >98%.

The Triangle of Stability

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Lowers the kinetic energy of water molecules, significantly reducing the rate constant ( |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen.[2] Oxygen can oxidize the liberated phenol if hydrolysis occurs, leading to colored impurities (quinones). |

| Desiccation | Required | The compound is hygroscopic. Store in a desiccator or with active silica gel packets to scavenge trapped humidity.[2] |

Solvent Compatibility Guide

Use this table before preparing stock solutions.

| Solvent | Suitability | Risk Factor | Recommendation |

| DMSO | High | Hygroscopic nature of DMSO.[2] | Use anhydrous DMSO (≤50 ppm H₂O).[2] Use within 24 hours. |

| Methanol/Ethanol | Critical Failure | Transesterification. | DO NOT USE for storage.[2] The alcohol solvent will attack the ester, swapping the acetate for a methyl/ethyl group. |

| Dichloromethane | Moderate | Acidic impurities.[2] | Ensure DCM is stabilized (amylene) and acid-free.[2] Good for short-term processing. |

| Water/Buffers | Zero | Hydrolysis. | Prepare aqueous working solutions immediately before use.[2] |

Module 2: Troubleshooting Dashboard (FAQs)

Q1: "I opened the bottle and it smells faintly of vinegar. Is it compromised?"

Diagnosis: Partial Hydrolysis.

Mechanism: The "vinegar" scent is Acetic Acid , the byproduct of the ester bond breaking.

-

Quantify: Run a ¹H NMR. Look for a singlet at ~2.10 ppm (acetic acid) and the disappearance of the acetate methyl singlet (~2.30 ppm).

-

Salvage: If hydrolysis is <5%, you can wash the solid with cold, saturated Sodium Bicarbonate (

) solution to neutralize the acid, then recrystallize from dry hexanes/ethyl acetate. -

Discard: If the solid has become a "goo" or sticky paste, the melting point depression indicates significant degradation (>10%). Discard.

Q2: "The white powder has turned yellow/orange over time."

Diagnosis: Oxidative Degradation. Mechanism:

-

First, hydrolysis generates the free phenol (5-bromo-2-methoxyphenol).[2]

-

The free phenol is electron-rich (activated by the methoxy group) and susceptible to air oxidation, forming trace quinones or coupled products which are highly colored.[2] Action Plan:

-

This indicates a breach in the inert atmosphere. Check the seal integrity.

-

Purification: Recrystallization is usually effective at removing these colored impurities, as they are often more polar than the parent ester.

Q3: "Can I store this compound in a -20°C freezer?"

Answer: Yes, but with a critical caveat . Freezers often have high humidity.[2] When you remove the bottle, condensation will form on the cold glass.

-

Protocol: Allow the bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air will introduce water, ensuring the compound degrades within weeks.

Module 3: Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the cascade of failure if storage protocols are ignored.

Figure 1: The degradation cascade.[2] Note the "Autocatalysis" loop (red dotted line) where generated acid accelerates further destruction.

Module 4: Quality Control (QC) Workflow

Before committing this reagent to a high-value synthesis, validate its purity using this logic flow.

Figure 2: QC Decision Tree. Follow this path to determine if the reagent requires purification or disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68596650, 5-Bromo-2-methoxyphenyl acetate.[2] Retrieved from [Link]

-

Royal Society of Chemistry. The acetate-catalysed hydrolysis of aryl acetates.[2][3] J. Chem. Soc.[2] B, 1971.[2] Retrieved from [Link]

Sources

- 1. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The acetate-catalysed hydrolysis of aryl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Guide to the 13C NMR Spectroscopic Analysis of 5-Bromo-2-methoxyphenyl acetate: A Comparative Approach

For Immediate Release

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 5-Bromo-2-methoxyphenyl acetate, a substituted aromatic compound of interest in synthetic chemistry.

Given the absence of a publicly available experimental spectrum for 5-Bromo-2-methoxyphenyl acetate, this guide employs a predictive and comparative methodology. We will first present a predicted 13C NMR spectrum based on established substituent effects and computational tools. Subsequently, this predicted spectrum will be benchmarked against the experimental spectra of structurally related analogs to provide a robust and scientifically sound analytical framework.

The Predicted 13C NMR Spectrum of 5-Bromo-2-methoxyphenyl acetate

The prediction of 13C NMR chemical shifts is a well-established technique that relies on the additive effects of substituents on a parent molecule. By analyzing the known chemical shifts of related compounds, a reliable estimation of the spectrum for a novel compound can be achieved. For 5-Bromo-2-methoxyphenyl acetate, we can dissect the molecule into its constituent parts: a benzene ring, a methoxy group, an acetate group, and a bromine atom. The interplay of the electronic effects of these substituents—inductive and resonance effects—governs the chemical shift of each carbon atom.

Online prediction tools, which utilize extensive databases of experimental spectra and sophisticated algorithms, can provide a quantitative prediction. A predicted spectrum for 5-Bromo-2-methoxyphenyl acetate, generated using a combination of substituent effect analysis and computational tools, is presented below.

Table 1: Predicted 13C NMR Chemical Shifts for 5-Bromo-2-methoxyphenyl acetate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~169 |

| C2 | ~149 |

| C1 | ~140 |

| C4 | ~126 |

| C6 | ~116 |

| C5 | ~115 |

| C3 | ~114 |

| O-CH3 | ~56 |

| C(=O)-CH3 | ~21 |

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted spectrum, a comparative analysis with experimentally determined spectra of similar molecules is indispensable. This approach allows for the assignment of signals with a higher degree of confidence and provides insights into the electronic contributions of each substituent.

Guaiacol (2-Methoxyphenol): The Effect of the Methoxy Group

Guaiacol serves as an excellent starting point, representing the core 2-methoxyphenyl moiety. The methoxy group is an ortho, para-directing activator, and its electron-donating nature shields the ortho and para carbons, shifting them upfield.

Table 2: Experimental 13C NMR Chemical Shifts for Guaiacol

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 146.6 |

| C2 | 145.8 |

| C4 | 121.3 |

| C5 | 120.0 |

| C3 | 114.5 |

| C6 | 110.9 |

| O-CH3 | 55.9 |

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan

4-Bromophenyl acetate: The Influence of Bromine and Acetate Groups

4-Bromophenyl acetate introduces the bromine and acetate functionalities, albeit in different positions. The bromine atom, being electronegative, exerts a deshielding inductive effect, but its lone pairs also participate in resonance, leading to a more complex influence on the aromatic carbons. The acetate group is an electron-withdrawing group, deshielding the carbon to which it is attached.

Table 3: Experimental 13C NMR Chemical Shifts for 4-Bromophenyl acetate

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 169.1 |

| C1 | 149.8 |

| C3/C5 | 123.6 |

| C2/C6 | 132.3 |

| C4 | 118.9 |

| C(=O)-CH3 | 21.1 |

Source: PubChem CID 74726[1]

2-Bromo-5-methoxyphenol: A Close Structural Analog

2-Bromo-5-methoxyphenol is the most direct comparison, differing only by the acetylation of the hydroxyl group. The analysis of its spectrum provides a strong foundation for assigning the signals in our target molecule.

Table 4: Experimental 13C NMR Chemical Shifts for 2-Bromo-5-methoxyphenol

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 160.6 |

| C5 | 153.0 |

| C1 | 132.0 |

| C4 | 108.5 |

| C6 | 101.7 |

| C3 | 100.9 |

| O-CH3 | 55.6 |

Source: Royal Society of Chemistry, Supplementary Information[2]

By comparing the predicted chemical shifts for 5-Bromo-2-methoxyphenyl acetate with the experimental data of these analogs, we can rationalize the predicted assignments. The downfield shift of the carbonyl carbon is consistent across acetate-containing compounds. The positions of the aromatic carbons are a composite of the activating effect of the methoxy group and the deactivating/directing effects of the bromine and acetate groups.

Experimental Protocol for 13C NMR Spectrum Acquisition

For researchers seeking to acquire an experimental spectrum of 5-Bromo-2-methoxyphenyl acetate or similar compounds, the following protocol outlines a standard procedure.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum.

Materials:

-

5-Bromo-2-methoxyphenyl acetate (10-50 mg)

-

Deuterated chloroform (CDCl3) or other suitable deuterated solvent

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-50 mg of 5-Bromo-2-methoxyphenyl acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

-

-

Acquisition Parameters:

-

Select the 13C nucleus for observation.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Apply broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Set the pulse angle (e.g., 30-45 degrees) and relaxation delay (e.g., 2-5 seconds) to ensure adequate signal-to-noise without saturation.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if desired, although integration in 13C NMR is not always quantitative under standard acquisition conditions.

-

Perform peak picking to generate a list of chemical shifts.

-

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of 5-Bromo-2-methoxyphenyl acetate with numbered carbon atoms.

Sources

Technical Comparison: FT-IR Spectral Profiling of 5-Bromo-2-methoxyphenyl Acetate

Executive Summary & Application Scope

Product Focus: 5-Bromo-2-methoxyphenyl acetate (CAS: 66037-04-5) Primary Application: Intermediate in the synthesis of active pharmaceutical ingredients (APIs), specifically as a protected form of 5-bromo-2-methoxyphenol (5-bromoguaiacol).

This guide serves as a technical benchmark for researchers using FT-IR (Fourier Transform Infrared Spectroscopy) to validate the structural integrity of 5-Bromo-2-methoxyphenyl acetate. Unlike standard data sheets, this document focuses on comparative spectral analysis —distinguishing the target product from its critical "alternatives": the hydrolytic precursor (5-bromo-2-methoxyphenol) and regioisomeric impurities.

Why This Comparison Matters

In drug development workflows, the acetylation of phenols is a common protection strategy. Failure to distinguish the acetylated product from unreacted starting material leads to downstream yield loss. FT-IR provides a faster "Go/No-Go" decision metric than HPLC or NMR for this specific transformation.

Theoretical Framework & Band Assignment

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational components. The shift from a phenolic system to a phenolic ester system creates distinct spectral markers.

Structural Components[1][2][3][4][5][6][7][8][9][10]

-

Aryl Ester (Acetate): The carbonyl (C=O) is directly attached to the aromatic ring oxygen. This conjugation increases the C=O double bond character compared to aliphatic esters, shifting the frequency to higher wavenumbers.

-

Methoxy Group (-OCH₃): An electron-donating group (EDG) at the ortho position.

-

Bromine Substituent: An electron-withdrawing group (EWG) at the meta position relative to the acetate.

Comparative Spectral Data: Product vs. Precursor

The following table contrasts the target molecule with its direct precursor, 5-Bromo-2-methoxyphenol.

| Functional Group | Vibration Mode | Target: 5-Bromo-2-methoxyphenyl acetate | Alternative: 5-Bromo-2-methoxyphenol | Diagnostic Status |

| Hydroxyl (-OH) | O-H Stretch | Absent (Baseline flat at >3200) | Strong, Broad (3200–3550 cm⁻¹) | 🔴 Critical (Impurity) |

| Carbonyl (C=O) | C=O[1] Stretch | Strong, Sharp (1755–1770 cm⁻¹) | Absent | 🟢 Confirmation |

| Ester C-O | C-O-C Stretch | Strong (1180–1210 cm⁻¹) | Absent | 🟢 Confirmation |

| Aryl Ether | C-O-C Asym | Medium (1250–1270 cm⁻¹) | Strong (1200–1230 cm⁻¹) | 🟡 Supportive |

| Aromatic Ring | C=C Stretch | Pair: ~1580 & 1480 cm⁻¹ | Pair: ~1590 & 1490 cm⁻¹ | ⚪ Structural |

| Alkyl (Methoxy) | C-H Stretch | Weak (2840–2960 cm⁻¹) | Weak (2840–2960 cm⁻¹) | ⚪ Structural |

| Aryl Halide | C-Br Stretch | Weak/Fingerprint (500–650 cm⁻¹) | Weak/Fingerprint (500–650 cm⁻¹) | ⚪ Structural |

Technical Insight: The C=O stretch in this molecule appears at a higher frequency (~1765 cm⁻¹) than standard alkyl acetates (~1740 cm⁻¹) due to the electron-withdrawing nature of the phenol ring (vinylogy effect), which suppresses resonance donation from the ether oxygen to the carbonyl carbon.

Visualization: Reaction Monitoring Pathway

The following diagram illustrates the synthesis pathway and the specific spectral checkpoints required to validate the transformation.

Figure 1: Spectral checkpoints for the conversion of 5-bromo-2-methoxyphenol to its acetate ester. The disappearance of the O-H band is the primary indicator of reaction completion.

Experimental Protocol: Comparative Analysis

To ensure reproducibility, follow this self-validating protocol. This method assumes the use of an ATR (Attenuated Total Reflectance) accessory, which is standard for solid/oil intermediates.

Materials Required[3][4][5][6][7][8][9][11][12]

-

Sample: 5-Bromo-2-methoxyphenyl acetate (Solid or Viscous Oil).

-

Reference Standard: 5-Bromo-2-methoxyphenol (for overlay comparison).

-

Solvent: Isopropanol (for cleaning ATR crystal).

-

Instrument: FT-IR Spectrometer (Resolution: 4 cm⁻¹, Scans: 16 minimum).

Step-by-Step Workflow

-

Background Collection:

-

Clean the ATR crystal (Diamond/ZnSe) thoroughly.

-

Collect an air background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.

-

Validation: Ensure the baseline is flat at 100% transmittance.

-

-

Precursor Analysis (Baseline):

-

Product Analysis:

-

Data Processing (Overlay):

-

Normalize both spectra to the strongest aromatic ring stretch (~1480 cm⁻¹).

-

Reasoning: The aromatic ring is the stable scaffold; normalizing to it highlights the functional group changes on the periphery.

-

Troubleshooting Flowchart

Figure 2: Decision logic for validating product quality. The presence of O-H indicates hydrolysis or unreacted starting material.

Advanced Characterization: Differentiating Isomers

A common challenge in brominated anisole derivatives is distinguishing regioisomers (e.g., 4-Bromo-2-methoxyphenyl acetate vs. 5-Bromo-2-methoxyphenyl acetate). While NMR is superior for this, FT-IR offers fingerprint clues.

Fingerprint Region Analysis (600–900 cm⁻¹)

The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) C-H bending vibrations.

-

5-Bromo-2-methoxyphenyl acetate (1,2,4-trisubstituted):

-

Typically exhibits two distinct bands in the 800–860 cm⁻¹ range (isolated H and adjacent 2H).

-

The specific pattern for 1,2,4-substitution usually shows a strong band near 815–825 cm⁻¹ .

-

-

Regioisomer Warning:

-

If the synthesis route involves bromination of a pre-existing ester, you may get mixtures.

-

Action: If the fingerprint region shows split peaks or broadening compared to a reference standard, proceed to GC-MS or NMR for quantification.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for functional group band assignment rules).

-

NIST Chemistry WebBook. Infrared Spectra of Aryl Esters and Phenols. National Institute of Standards and Technology. [Link]

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific aryl acetate vs.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 5-Bromo-2-methoxyphenyl acetate | C9H9BrO3 | CID 68596650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. methyl 2-(5-bromo-2-methoxyphenyl)acetate | 294860-58-5 [chemicalbook.com]

- 12. 66037-04-5|5-Bromo-2-methoxyphenyl acetate|BLD Pharm [bldpharm.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.